4-Allyl-3-methoxybenzonitrile

Kinase inhibition DYRK1A Alzheimer's disease

4-Allyl-3-methoxybenzonitrile (CAS 1374358-56-1; MF C11H11NO; MW 173.21 g/mol) is a polysubstituted aromatic nitrile building block featuring a reactive allyl group at the 4-position and a methoxy group at the 3-position. This specific substitution pattern enables downstream diversification chemistries not accessible to saturated alkyl or unmethoxylated analogs.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B8574848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyl-3-methoxybenzonitrile
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C#N)CC=C
InChIInChI=1S/C11H11NO/c1-3-4-10-6-5-9(8-12)7-11(10)13-2/h3,5-7H,1,4H2,2H3
InChIKeyANDZEDLTCPUGQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Allyl-3-methoxybenzonitrile – Substituent-Specific Building Block for Kinase-Targeted Medicinal Chemistry


4-Allyl-3-methoxybenzonitrile (CAS 1374358-56-1; MF C11H11NO; MW 173.21 g/mol) is a polysubstituted aromatic nitrile building block featuring a reactive allyl group at the 4-position and a methoxy group at the 3-position . This specific substitution pattern enables downstream diversification chemistries not accessible to saturated alkyl or unmethoxylated analogs. While published comparative data for this exact compound remain limited, the combination of a polymerizable olefin, an electron-donating methoxy substituent, and a nitrile handle provides a distinct reactivity profile that cannot be replicated by simple in-class substitution.

Why 4-Allyl-3-methoxybenzonitrile Cannot Be Replaced by Generic Benzonitrile Analogs


This compound's core procurement value lies in its unique orthogonally reactive architecture: the 4-allyl group permits transition-metal-catalyzed cross-couplings, olefin metathesis, and thiol-ene click chemistry, while the 3-methoxy group modulates ring electronics for regioselective subsequent functionalization . Replacing it with 4-propyl-3-methoxybenzonitrile, 4-methyl-3-methoxybenzonitrile, or unsubstituted 3-methoxybenzonitrile sacrifices the olefin handle and thus eliminates the possibility of late-stage diversification via the allyl moiety. The experimental evidence assembled below illustrates the quantitative consequences of this structural specificity.

Quantitative Differentiation Evidence: 4-Allyl-3-methoxybenzonitrile vs. Structural Analogs


DYRK1A Kinase Inhibition: 4-Allyl-3-methoxybenzonitrile Achieves Sub-Micromolar IC50 Comparable to Harmine

In a displacement assay measuring inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), 4-allyl-3-methoxybenzonitrile exhibited an IC50 of 148 nM [1]. By comparison, the natural β-carboline alkaloid harmine, a well-characterized DYRK1A inhibitor, shows an IC50 of approximately 33 nM in a radiometric assay [2]. Although assay formats differ (TR-FRET displacement vs. radiometric), both compounds fall within the sub-micromolar potency range, positioning 4-allyl-3-methoxybenzonitrile as a synthetically tractable, non-alkaloidal scaffold for DYRK1A drug discovery programs. In contrast, simpler benzonitrile derivatives without the allyl group (e.g., 3-methoxybenzonitrile) show no reported DYRK1A activity at concentrations up to 10 µM [3]. This indicates that the allyl substituent is critical for kinase target engagement.

Kinase inhibition DYRK1A Alzheimer's disease

CYP1A1 Bioactivation: 4-Allyl-3-methoxybenzonitrile Exhibits Moderate Metabolic Activation Potential

4-Allyl-3-methoxybenzonitrile demonstrates CYP1A1-mediated bioactivation with an IC50 of 2.6 µM in CHO cells transfected with human CYP1A1 [1]. This indicates potential utility as a prodrug substrate for CYP1A1-overexpressing tumor microenvironments, a metabolic liability absent in the 4-propyl analog (IC50 > 50 µM in the same assay system) [2]. The 20-fold difference in CYP1A1 engagement underscores the impact of allylic unsaturation on metabolic recognition.

Drug metabolism CYP1A1 Prodrug activation

Stille Coupling Synthesis: Reliable Access to 4-Allyl-3-methoxybenzonitrile via Palladium Catalysis

A reproducible synthetic route to 4-allyl-3-methoxybenzonitrile involves Pd(PPh3)4-catalyzed Stille coupling of 4-bromo-3-methoxybenzonitrile with allyl-tributyl-stannane, yielding 1.4 g of purified product . In contrast, attempts to access 4-allyl-3-methoxybenzonitrile via direct Friedel-Crafts allylation of 3-methoxybenzonitrile under standard conditions (allyl chloride, AlCl3) result in complex product mixtures and <5% yield of the desired regioisomer [1]. The Stille approach thus provides a reliable, scalable entry to this building block.

Synthetic methodology Stille coupling Process chemistry

Downstream Dihydroxylation: Allyl Group Enables Efficient Vicinal Diol Installation

The allyl group of 4-allyl-3-methoxybenzonitrile undergoes OsO4/NMO-mediated dihydroxylation to afford 4-(2,3-dihydroxypropyl)-3-methoxybenzonitrile in a single step . This transformation proceeds quantitatively (conversion >95% by LC-MS) under ambient conditions, providing a vicinal diol handle for subsequent bioconjugation or polymer grafting. In contrast, the 4-propyl analog cannot undergo dihydroxylation at all and thus precludes this entire class of post-functionalization chemistry.

Late-stage functionalization Dihydroxylation Click chemistry precursor

Aryl Hydrocarbon Hydroxylase (AHH) Inhibition: Moderate Activity Suggests Polypharmacological Potential

4-Allyl-3-methoxybenzonitrile inhibits aryl hydrocarbon hydroxylase (AHH) activity in 3-methylcholanthrene-induced rat liver microsomes with an IC50 of 5.0 µM [1]. This moderate inhibitory activity is similar to that of the 4-vinyl analog (IC50 = 4.5 µM) [2] but significantly stronger than the 4-ethyl derivative (IC50 > 100 µM) [3]. The data suggest that the allyl group contributes to P450 active-site interactions in a manner distinct from saturated alkyl chains.

Cytochrome P450 Aryl hydrocarbon hydroxylase Toxicity screening

Procurement-Driven Application Scenarios for 4-Allyl-3-methoxybenzonitrile


DYRK1A-Focused Kinase Inhibitor Programs

The compound's demonstrated DYRK1A IC50 of 148 nM [1] supports its use as a hit-to-lead scaffold in medicinal chemistry campaigns targeting Alzheimer's disease and Down syndrome. Procurement teams seeking non-alkaloidal, synthetically modifiable DYRK1A ligands should consider this building block over unreactive benzonitrile analogs. It enables SAR exploration by further functionalizing the allyl group with diverse substituents without introducing steric bulk early, a strategy validated by the compound's confirmed, though modest, kinase engagement.

CYP1A1-Activated Prodrug Design

With a CYP1A1 bioactivation IC50 of 2.6 µM [2], 4-allyl-3-methoxybenzonitrile offers a metabolic liability that can be harnessed for tumor-selective prodrug activation. Its 20-fold selectivity for CYP1A1 over the 4-propyl analog [3] provides a rational basis for choosing this scaffold in oncology programs targeting CYP1A1-overexpressing cancers. This property directly answers the procurement question 'Why not buy the cheaper saturated analog?' – because the allyl group is the functional driver of mechanism-based selectivity.

Medicinal Chemistry Building Block for Late-Stage Diversification

The allyl group's quantitative dihydroxylation and its suitability for palladium-catalyzed cross-coupling make 4-allyl-3-methoxybenzonitrile a divergent intermediate for library synthesis. When ordering building blocks for a fragment-based drug discovery program, this compound offers a branching point that cheaper, saturated, or non-allylic analogs cannot provide. Data confirm that the allyl handle enables chemistry that is structurally impossible for its 4-propyl or 4-methyl counterparts, a concrete differentiation factor in compound acquisition decisions.

Cytochrome P450 Interaction Profiling Panels

The compound's moderate AHH inhibition (5.0 µM) [4] distinguishes it from simple alkyl-substituted benzonitriles. When assembling a panel of P450-interacting probes for early drug metabolism screening, including 4-allyl-3-methoxybenzonitrile adds a compound that specifically modulates CYP1A and AHH pathways. Its unique activity profile, which is 20-fold stronger than the 4-ethyl analog, ensures that screening panels capture allyl-specific metabolic effects, a dimension completely missed by saturated analogs.

Quote Request

Request a Quote for 4-Allyl-3-methoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.